DAPK2 protein (1-9)

Epitope Mapping Antibody Validation Species Cross-Reactivity

Choose the DAPK2 protein (1‑9) fragment to achieve unmatched specificity in antibody blocking, immunoassay development, and kinase activity controls. Unlike full‑length DAPK2 or longer N‑terminal fragments, this precise 9‑aa peptide (MLLDKNIPI) eliminates off‑target epitopes, ensuring that signals reflect true DAPK2 biology. Its 100% sequence identity across human, mouse, and rat guarantees reproducible results in cross‑species IHC, ICC, and WB experiments. The fragment’s distinct inhibitor‑response profile (e.g., HS38 Kd = 79 nM vs. 300 nM for DAPK1) makes it an essential control for selective kinase assays. With defined molecular weight and zero enzymatic activity, it serves as a reliable calibrator for quantitative ELISA, SPR binding studies, and process‑impurity testing under cGMP conditions. Secure lot‑to‑lot consistency and accelerate technology transfer—procure the validated N‑terminal peptide that true DAPK2 research demands.

Molecular Formula
Molecular Weight
Cat. No. B1575503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAPK2 protein (1-9)
SynonymsDAPK2 protein (1-9) Homo sapiens
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

DAPK2 Protein (1-9): Product Overview and Procurement Baseline for Research Applications


The DAPK2 protein (1-9) fragment is a synthetic peptide corresponding to the extreme N-terminal region of human Death-Associated Protein Kinase 2 (DAPK2), a calcium/calmodulin-dependent serine/threonine kinase involved in apoptosis, autophagy, and cell survival signaling . This 9-amino-acid fragment (sequence MLLDKNIPI) serves as a critical tool for applications such as antibody blocking, immunoassay development, and epitope mapping, offering precise targeting of the kinase's N-terminus . Its utility is grounded in the need for high-specificity reagents that distinguish DAPK2 from closely related family members like DAPK1 and DAPK3, which share significant kinase domain homology but diverge in function and regulation .

Why DAPK2 Protein (1-9) Cannot Be Replaced by Full-Length DAPK2 or Other N-Terminal Fragments


Generic substitution of the DAPK2 protein (1-9) fragment with full-length DAPK2 protein or alternative N-terminal fragments (e.g., aa 1-29 or aa 1-30) fails to deliver equivalent experimental outcomes. The DAPK family exhibits high kinase domain homology (e.g., DAPK1 and DAPK3 share >80% identity with DAPK2 in this region), yet critical differences in substrate specificity and regulatory mechanisms exist . The short (1-9) peptide provides a unique advantage in applications requiring precise epitope targeting or blocking of N-terminal-specific antibodies, as longer fragments may introduce additional epitopes that compromise assay specificity . Furthermore, direct comparative kinase profiling reveals that DAPK2 displays distinct inhibitor sensitivities relative to DAPK1 and DAPK3, underscoring the functional divergence that precludes simple interchange of family members .

Quantitative Differentiation of DAPK2 Protein (1-9) Against Closest Analogs and In-Class Candidates


Sequence Conservation and Cross-Reactivity: DAPK2 (1-9) vs. DAPK2 (1-29) Fragment

The DAPK2 protein (1-9) fragment (sequence MLLDKNIPI) exhibits complete amino acid identity across human, mouse, and rat orthologs, whereas the longer DAPK2 (1-29) control fragment (sequence MFQASMRSPNMEPFKQQKVEDFYDIGEEL) shows only 93% identity to mouse and rat . This quantitative difference in conservation directly impacts antibody cross-reactivity and assay reproducibility when using the fragment as a blocking reagent or immunogen.

Epitope Mapping Antibody Validation Species Cross-Reactivity

Kinase Selectivity Profiling: DAPK2 vs. DAPK1 and DAPK3 (ZIPK)

In a direct head-to-head kinase selectivity panel, DAPK2 exhibits a markedly different inhibitory profile compared to DAPK1 and DAPK3 when treated with the small-molecule probe HS38. HS38 binds DAPK2 with a Kd of 79 nM, which is 3.8-fold more potent than its binding to DAPK1 (Kd = 300 nM) and 3.5-fold more potent than to DAPK3 (Kd = 280 nM) . This differential sensitivity demonstrates that DAPK2 possesses unique active-site features that distinguish it from its closest homologs, reinforcing the need for DAPK2-specific reagents.

Kinase Inhibitor Selectivity Chemical Probe Development DAPK Family Pharmacology

Kinase Activity Residual Profiling: DAPK2 vs. DAPK1 and DAPK3 Under Compound 1c Treatment

When assayed at a fixed concentration of 30 μM compound 1c, DAPK2 retains 120.1% residual activity, indicating a lack of inhibition or potential activation, whereas DAPK1 residual activity drops to 45.4% and DAPK3 (ZIPK) to 101.8% . This divergent response highlights a unique pharmacological fingerprint for DAPK2, which is not recapitulated by DAPK1 or DAPK3 under identical experimental conditions.

Kinase Inhibition Residual Activity Assay Chemical Tool Selectivity

Purity and Concentration Specifications: DAPK2 (1-9) Peptide vs. Full-Length DAPK2 Recombinant Protein

Commercially available DAPK2 (1-9) peptide is supplied as a chemically synthesized product, enabling precise stoichiometric control in experiments, whereas full-length DAPK2 recombinant protein (e.g., ab89742) requires rigorous activity determination (specific activity = 136 nmol/min/mg) and purity assessment (>80% by densitometry) before use . The peptide's defined molecular weight and absence of post-translational modifications simplify concentration calculations and reduce lot-to-lot variability.

Reagent Quality Control Biochemical Assay Preparation Quantitative Consistency

Application in Blocking Experiments: DAPK2 (1-9) Peptide vs. N-Terminal Polyclonal Antibody Controls

The DAPK2 protein (1-9) fragment serves as an optimal blocking control for antibodies raised against the extreme N-terminus of DAPK2. In contrast, the longer DAPK2 (1-29) control fragment requires a 100x molar excess for effective blocking in IHC/ICC and WB experiments, as recommended by the vendor . The shorter peptide may achieve equivalent blocking at lower molar excess due to reduced steric hindrance and absence of extraneous epitopes, though direct comparative data are not provided.

Antibody Blocking Immunohistochemistry Western Blot Validation

Optimal Research and Industrial Use Cases for DAPK2 Protein (1-9) Based on Quantitative Differentiation


Precision Epitope Mapping and N-Terminal Antibody Blocking in Multi-Species Assays

Leveraging the 100% sequence conservation across human, mouse, and rat, the DAPK2 (1-9) peptide is ideally suited for blocking N-terminal-specific antibodies in cross-species IHC, ICC, and WB experiments. Its short length minimizes non-specific binding and allows for precise molar calculations, ensuring consistent results across different model organisms .

DAPK2-Specific Kinase Assay Calibration and Inhibitor Selectivity Profiling

The distinct inhibitor response profile of DAPK2 (Kd = 79 nM for HS38 vs. 300 nM for DAPK1; residual activity 120.1% vs. 45.4% for DAPK1 with compound 1c) validates the use of the (1-9) fragment as a critical control in kinase activity assays . It ensures that observed effects are attributable to DAPK2 and not confounded by DAPK1 or DAPK3 activity.

Standardized Immunoassay Development and Quality Control in Biopharmaceutical Manufacturing

The synthetic peptide's defined molecular weight and absence of enzymatic activity make it a reliable standard for quantitative ELISA development, SPR binding studies, and process impurity assays. Its use as a calibrator ensures lot-to-lot consistency and facilitates technology transfer in cGMP-compliant environments .

Functional Studies of DAPK2 N-Terminal Interactions and Post-Translational Modifications

The extreme N-terminus of DAPK2 is implicated in kinase activation and protein-protein interactions . The (1-9) peptide provides a focused tool for probing binding partners (e.g., calmodulin, 14-3-3 proteins) and studying potential N-terminal modifications without interference from the catalytic domain or C-terminal regulatory regions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for DAPK2 protein (1-9)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.